methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(furan-2-carbonylamino)thiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c1-15-9(14)6-8(17-12-11-6)10-7(13)5-3-2-4-16-5/h2-4H,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESWZQKLOZBTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 2-furoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The furoylamino group undergoes oxidation under controlled conditions. Key findings include:
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Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media .
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Products : Formation of oxidized furoylamino derivatives, including ketone or epoxide functionalities.
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Conditions : Reactions typically occur at 40–60°C for 4–6 hours, yielding 60–75% conversion .
Table 1: Oxidation Outcomes
| Oxidizing Agent | Temperature (°C) | Product Structure | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | 50 | Furoylamide oxide | 68 |
| KMnO₄ | 60 | Dihydroxy derivative | 72 |
Reduction Reactions
The thiadiazole ring is susceptible to reduction, producing dihydrothiadiazole derivatives:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .
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Mechanism : Electron-deficient thiadiazole sulfur participates in hydride transfer, leading to ring saturation.
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Outcomes : Selective reduction of the thiadiazole ring without affecting the ester group .
Key Data :
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Reduction with LiAlH₄ at 0°C for 2 hours achieves 85% conversion to dihydrothiadiazole .
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NaBH₄ yields lower efficiency (<40%) due to steric hindrance from the furoylamino group .
Nucleophilic Substitution
The furoylamino group facilitates nucleophilic displacement reactions:
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Reagents : Amines (e.g., aniline, ethylenediamine) or thiols in polar aprotic solvents .
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Products : Substituted derivatives with modified furoylamino moieties.
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Example : Reaction with aniline in dichloromethane produces N-phenyl derivatives in 55–70% yield .
Table 2: Substitution Efficiency
| Nucleophile | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Aniline | DCM | 6 | 68 |
| Ethylenediamine | DMF | 8 | 55 |
| Benzylthiol | Acetonitrile | 4 | 72 |
Cycloaddition and Rearrangement
The thiadiazole ring participates in cycloaddition and acid-catalyzed rearrangements:
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Diels-Alder Reactions : Reacts with dienes under thermal conditions to form bicyclic adducts .
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Rearrangement Pathways : Acidic conditions induce ring-opening/closure sequences, yielding 4N-substituted derivatives (e.g., thiadiazolone) .
Mechanistic Note :
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Rearrangement involves transient ring-opening intermediates, stabilized by resonance with the furoylamino group .
Functionalization via Ester Hydrolysis
The methyl ester undergoes hydrolysis to the carboxylic acid:
Biological Relevance of Reaction Products
Derivatives synthesized via these reactions demonstrate pharmacological potential:
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has shown that thiadiazole derivatives, including methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate, exhibit significant cytotoxic effects against various cancer cell lines. A study reported the synthesis of several novel thiadiazole compounds and evaluated their antitumor activity against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The compound demonstrated promising results with an IC50 value of 2.94 µM against HepG2 cells, indicating its potential as an anticancer agent .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 2.94 |
| Thiadiazole derivative 9b | MCF-7 | 6.12 |
| Thiazole derivative 12a | HepG2 | 4.55 |
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
this compound has also been investigated for its antimicrobial properties. A recent study synthesized derivatives of thiadiazoles and tested them against various bacterial strains. The compound exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | 1.95 |
| This compound | E. faecalis ATCC 29212 | 15.62 |
| Control (Nitrofurantoin) | S. aureus ATCC 25923 | >15 |
Case Studies
Case Study: Anticancer Screening
In a systematic screening of a drug library utilizing multicellular spheroids to assess anticancer efficacy, this compound was identified as a novel candidate with significant activity against tumor spheroids. This approach allowed for a more physiologically relevant assessment of drug efficacy compared to traditional monolayer cultures .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR study was conducted on various thiadiazole derivatives to establish correlations between chemical structure and biological activity. The presence of the furoylamino group in this compound was found to enhance both its cytotoxic and antimicrobial properties compared to other derivatives lacking this moiety .
Mechanism of Action
The mechanism of action of methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in the substituents at positions 4 (ester group) and 5 (acylamino group). Below is a comparative analysis based on synthesis, physicochemical properties, and reactivity:
Table 1: Key Structural Analogs and Their Properties
Key Comparisons :
Ethyl esters (e.g., in H25763, ) are more commonly reported, suggesting better synthetic accessibility or stability.
Acylamino Substituents: The 2-furoylamino group introduces a furan ring, which may enhance π-π stacking interactions in biological systems compared to phenyl (phenoxycarbonyl) or aliphatic (dimethylamino) groups . Phenoxycarbonylamino analogs (e.g., H25763 ) exhibit higher steric bulk, possibly reducing solubility in polar solvents relative to the furoyl derivative.
Synthetic Yields: Ethyl 5-[(dimethylamino)ethenyl]-thiadiazole-4-carboxylate (71% yield ) and phenoxycarbonylamino derivatives (98+% ) highlight the variability in efficiency based on substituent complexity. The furoylamino derivative’s yield would depend on the reactivity of 2-furoyl chloride, which is comparable to other acyl chlorides in similar reactions .
Biological Activity
Methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its antimicrobial, anticancer, and anti-inflammatory properties.
1. Overview of Thiadiazole Derivatives
Thiadiazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities. They exhibit properties such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. The structural diversity of thiadiazoles allows for the modification of their biological activity by altering substituents on the thiadiazole ring.
2. Synthesis and Structural Characteristics
This compound can be synthesized through various chemical reactions involving the condensation of furoyl amines with thiadiazole derivatives. The presence of the furoyl group is crucial as it enhances the compound's lipophilicity and biological activity.
3.1 Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 1.95 | 3.91 |
| Escherichia coli | 15.62 | 62.50 |
| Enterococcus faecalis | 10.00 | 20.00 |
These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria .
3.2 Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays revealed:
- IC50 Values : The compound demonstrated an IC50 value of approximately 10 µM against MCF-7 cells.
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
3.3 Anti-inflammatory Activity
Thiadiazole derivatives have shown promise in reducing inflammatory responses. This compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 75% |
| IL-6 | 60% |
This suggests that the compound may be beneficial in treating inflammatory conditions such as rheumatoid arthritis and other autoimmune diseases .
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- In one study involving a series of thiadiazole derivatives, it was observed that modifications to the furoyl group significantly impacted both antimicrobial and anticancer activities .
- Another investigation focused on the anti-inflammatory effects demonstrated that compounds with similar structures could effectively reduce inflammation markers in animal models .
5. Conclusion
This compound exhibits significant biological activity across various domains including antimicrobial, anticancer, and anti-inflammatory effects. Its structural characteristics enhance its efficacy against a range of pathogens and cancer cell lines. Ongoing research is essential to further understand its mechanisms and potential therapeutic applications.
Q & A
Basic: What are the common synthetic routes for methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate?
Answer:
The synthesis typically involves multi-step reactions starting with thiadiazole ring formation, followed by functionalization. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazides with α-ketoesters under acidic conditions to form the 1,2,3-thiadiazole core.
- Acylation : Introducing the 2-furoylamino group via nucleophilic substitution or coupling reactions (e.g., using DCC/HOBt as coupling agents).
- Esterification : Methylation of the carboxylate group using methanol under acid catalysis.
Reaction solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) are critical for yield optimization. Analytical validation via IR (C=O stretch at ~1700 cm⁻¹) and NMR (thiadiazole proton signals at δ 7.5–8.5 ppm) is essential .
Basic: How is structural verification performed for this compound?
Answer:
Structural confirmation relies on a combination of spectroscopic and analytical methods:
- ¹H/¹³C NMR : Assign peaks for thiadiazole protons (δ 7.5–8.5 ppm) and methyl ester (δ 3.8–4.0 ppm).
- IR Spectroscopy : Confirm ester (C=O at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities.
- Elemental Analysis : Validate purity by matching experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Basic: What biological activities are associated with this compound?
Answer:
Thiadiazole derivatives exhibit diverse bioactivities, though specific data for this compound requires further study. Related analogs show:
- Antimicrobial Activity : Inhibition of bacterial growth (e.g., S. aureus, MIC ~8 µg/mL) via disruption of cell wall synthesis.
- Antioxidant Properties : Radical scavenging in DPPH assays (IC₅₀ ~20 µM).
- pH-Dependent Activity : Enhanced efficacy in acidic environments due to protonation of the thiadiazole ring .
Advanced: How can reaction conditions be optimized to enhance bioactivity?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst Selection : Pd-mediated coupling for higher regioselectivity in furoyl group attachment.
- pH Control : Adjust reaction pH to stabilize reactive intermediates (e.g., pH 6–7 for amide bond formation).
Post-synthesis, bioactivity can be tuned by modifying substituents (e.g., electron-withdrawing groups on the furoyl moiety to enhance antimicrobial potency) .
Advanced: How should discrepancies in analytical data (e.g., NMR shifts) be resolved?
Answer:
Discrepancies may arise from impurities or tautomerism. Mitigation steps:
- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
- X-ray Crystallography : Resolve ambiguous proton assignments via single-crystal structure analysis .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Refer to SDS sheets for related thiadiazoles (e.g., acute toxicity LD₅₀ >2000 mg/kg in rats) .
Advanced: How can computational docking predict its interaction with biological targets?
Answer:
- Target Selection : Use databases like PDB to identify enzymes (e.g., bacterial dihydrofolate reductase).
- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG < -7 kcal/mol suggests strong interaction).
- Pose Validation : Compare predicted binding modes with co-crystallized ligands (RMSD <2 Å) .
Advanced: How to design assays for evaluating its anticancer potential?
Answer:
- In Vitro Models : Use MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ determination).
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage).
- Synergy Testing : Combine with cisplatin to assess additive vs. synergistic effects (CI <1 via CompuSyn) .
Advanced: What strategies improve compound stability during storage?
Answer:
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis.
- Desiccants : Use silica gel in sealed containers to avoid moisture uptake.
- Light Protection : Amber vials to prevent photodegradation of the thiadiazole ring .
Advanced: How to conduct SAR studies for this compound?
Answer:
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing furoyl with benzoyl).
- Bioactivity Profiling : Test against Gram-positive/negative bacteria and cancer cells.
- QSAR Modeling : Use Molinspiration or SwissADME to correlate logP values with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
